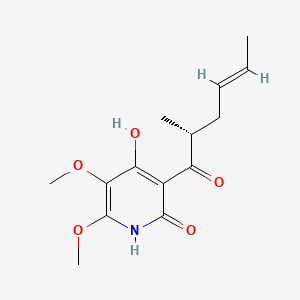

Harzianopyridone

Description

This compound has been reported in Trichoderma harzianum with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAYFJAGDIMEX-HQZHTGGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Harzianopyridone: A Potent Antifungal Metabolite from Trichoderma species

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Harzianopyridone, a penta-substituted 2-pyridone alkaloid produced by various species of the fungal genus Trichoderma, has garnered significant attention within the scientific community due to its potent antifungal properties. First isolated from Trichoderma harzianum, this secondary metabolite has demonstrated significant inhibitory activity against a range of plant pathogenic fungi. Its primary mechanism of action has been identified as the potent and specific inhibition of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a critical component of the electron transport chain. This whitepaper provides an in-depth technical guide on the discovery, isolation, characterization, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols for its isolation and purification are provided, alongside a summary of its biological activities and a visualization of its mechanism of action.

Introduction

The genus Trichoderma comprises a group of filamentous fungi that are ubiquitous in soil and are well-regarded for their biocontrol capabilities against a wide array of plant pathogenic fungi.[1][2] This antagonistic activity is largely attributed to the production of a diverse arsenal of secondary metabolites, including antibiotics and cell wall degrading enzymes.[1][3] Among these, this compound has emerged as a compound of significant interest.

First isolated from Trichoderma harzianum, this compound is a pyridone alkaloid characterized by a unique chemical structure.[4] Its biosynthesis follows a polyketide pathway, with studies indicating the incorporation of acetic acid and methionine. The racemic form of this compound exhibits strong antifungal activity against several important plant pathogens.[4] Conversely, the laevorotatory form has been shown to possess phytotoxic properties.[4] The primary molecular target of this compound has been identified as mitochondrial complex II, a key enzyme complex in the electron transport chain responsible for cellular respiration.[5][6][7] By inhibiting this complex, this compound effectively disrupts the energy metabolism of susceptible fungi, leading to growth inhibition and cell death.

This technical guide aims to provide a comprehensive overview of this compound, with a focus on its discovery, isolation from Trichoderma species, and detailed methodologies for its characterization and biological evaluation.

Discovery and Biosynthesis

This compound was first isolated from the fungus Trichoderma harzianum.[4] Subsequent research has identified its production in other Trichoderma species as well. The biosynthesis of this complex molecule involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[5] Isotope labeling studies have confirmed the incorporation of [1-¹³C]- and [1,2-¹³C₂]-acetic acid and [Me-¹³C]methionine into the this compound structure. The biosynthesis is proposed to proceed through a tetramic acid intermediate, which then undergoes a ring expansion to form the characteristic 4-hydroxy-3-acyl-2-pyridone core.[5]

Experimental Protocols

Isolation of Trichoderma species

Trichoderma species can be readily isolated from soil samples using the serial dilution plate technique.

-

Sample Collection: Collect soil samples from the desired environment.

-

Serial Dilution: Prepare a serial dilution of the soil sample in sterile distilled water (e.g., 10⁻¹ to 10⁻⁵).

-

Plating: Plate the dilutions onto a Trichoderma-selective medium (TSM) or Potato Dextrose Agar (PDA) amended with antibiotics to suppress bacterial growth.

-

Incubation: Incubate the plates at 25-28°C for 3-7 days.

-

Isolation and Purification: Identify colonies with the characteristic morphology of Trichoderma (typically fast-growing, with green or white conidia) and subculture them onto fresh PDA plates to obtain pure cultures.

Solid-State Fermentation for this compound Production

Solid-state fermentation (SSF) is an effective method for inducing the production of secondary metabolites in Trichoderma.

-

Substrate Preparation: A suitable solid substrate, such as a mixture of rice and bran (e.g., 4:1 mass ratio), is moistened with a nutrient solution. The nutrient solution can contain components like peptone (0.3%), magnesium sulfate (0.2%), and calcium chloride (0.05%) to achieve a final moisture content of approximately 50-60%.[8]

-

Sterilization: The prepared substrate is sterilized by autoclaving.

-

Inoculation: Inoculate the sterile substrate with a spore suspension or mycelial plugs of the selected Trichoderma harzianum strain.

-

Incubation: Incubate the fermentation culture at 28°C for 8-10 days in a controlled environment.[9]

Extraction and Purification of this compound

-

Extraction: Following incubation, the solid fermented substrate is extracted with an organic solvent such as ethyl acetate or acetone. The extraction can be performed by soaking the substrate in the solvent and agitating for several hours. The process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined organic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is dissolved in a methanol-water mixture (e.g., 19:1) and partitioned against a nonpolar solvent like petroleum ether to remove lipids and other nonpolar impurities.[10]

-

Chromatographic Purification: The resulting extract is subjected to further purification using chromatographic techniques.

-

Size-Exclusion Chromatography: The extract can be first fractionated using a size-exclusion column (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient elution system of water and acetonitrile or methanol is typically employed to separate this compound from other metabolites. The elution can be monitored using a UV detector.

-

Characterization of this compound

The purified this compound can be characterized using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

Biological Activity of this compound

This compound exhibits a range of biological activities, with its antifungal properties being the most prominent.

| Activity | Target Organisms/Assay | Quantitative Data (EC₅₀/IC₅₀/MIC) | Reference |

| Antifungal | Rhizoctonia solani | EC₅₀: 35.9 µg/mL | [6] |

| Sclerotium rolfsii | EC₅₀: 42.2 µg/mL | [11] | |

| Fusarium oxysporum | EC₅₀: 50.2 µg/mL | [6] | |

| Pythium ultimum | Strong inhibition | [4] | |

| Gaeumannomyces graminis var. tritici | Strong inhibition | [4] | |

| Botrytis cinerea | Strong inhibition | [4] | |

| Phytotoxicity | Etiolated wheat coleoptile bioassay | Inhibition at 10⁻³ M to 10⁻⁵ M | [4] |

| Enzyme Inhibition | Mitochondrial Complex II | Potent inhibitor | [5][7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of antifungal action of this compound is the inhibition of mitochondrial complex II (succinate-ubiquinone oxidoreductase) in the electron transport chain.[5][7] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately causing cellular damage and death.

Figure 1. Mechanism of action of this compound via inhibition of mitochondrial complex II.

The disruption of the electron transport chain by this compound can also trigger downstream signaling pathways associated with cellular stress and apoptosis in fungi. While the specific signaling cascades activated by this compound in pathogenic fungi are still under investigation, it is known that general stress response pathways, such as the High Osmolarity Glycerol (HOG) and cell wall integrity pathways, are often activated in response to mitochondrial dysfunction and oxidative stress.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and identification of this compound from Trichoderma species.

Figure 2. General workflow for the isolation and characterization of this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a novel antifungal agent. Its specific and potent inhibition of a crucial enzyme in fungal respiration makes it an attractive candidate for further investigation. The methodologies outlined in this guide provide a framework for the consistent isolation, purification, and characterization of this compound from Trichoderma species. Further research into its specific effects on fungal signaling pathways and in vivo efficacy will be critical in realizing its full therapeutic potential. The exploration of Trichoderma as a rich source of bioactive secondary metabolites continues to be a valuable endeavor in the search for new and effective pharmaceuticals.

References

- 1. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publishatcj.com [publishatcj.com]

- 4. mdpi.com [mdpi.com]

- 5. Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN110616156B - Trichoderma harzianum solid-state fermentation medium, Trichoderma harzianum conidia, biological preparation including the conidia and application thereof - Google Patents [patents.google.com]

- 9. geneticsmr.org [geneticsmr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Architectural Blueprint of a Fungal Metabolite: A Technical Guide to Harzianopyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone, a secondary metabolite primarily isolated from the fungus Trichoderma harzianum, has garnered significant interest within the scientific community due to its potent biological activities.[1][2] This pyridone derivative exhibits notable antifungal and phytotoxic properties, making it a compelling candidate for further investigation in the realms of agriculture and pharmacology.[3][4] This in-depth technical guide serves to consolidate the current understanding of the chemical structure, stereochemistry, and biosynthetic pathway of this compound, providing a comprehensive resource for researchers and developers in the field.

Chemical Structure and Physicochemical Properties

This compound is a substituted 2-pyridone with the systematic IUPAC name (E)-4-hydroxy-5,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one.[5][6] Its molecular formula is C₁₄H₁₉NO₅, corresponding to a molecular weight of 281.30 g/mol .[4][6]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₅ | [4][6] |

| Molecular Weight | 281.30 g/mol | [4][6] |

| IUPAC Name | (E)-4-hydroxy-5,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one | [5][6] |

| Monoisotopic Mass | 281.12632271 Da | [4] |

Stereochemistry

The structure of this compound possesses a single chiral center at the C-2' position of the hexenoyl side chain. Consequently, it can exist as two enantiomers.[7] Both racemic and levorotatory forms of this compound have been isolated, with studies suggesting that the different enantiomers may exhibit distinct biological activities.[3][4] The absolute configuration of the naturally occurring levorotatory form has been determined as (2'R).[6]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[5][7]

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported by Dickinson et al. (1989), which were crucial for its initial structure determination.[7]

¹H NMR Data (360 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.15 | d | 6.5 | 2'-CH₃ |

| 1.65 | d | 6.5 | 6'-H |

| 2.05-2.20 | m | 3'-H | |

| 2.45-2.60 | m | 3'-H | |

| 3.80 | s | 6-OCH₃ | |

| 3.95 | s | 5-OCH₃ | |

| 4.15 | m | 2'-H | |

| 5.40-5.55 | m | 4'-H, 5'-H | |

| 11.85 | br s | 4-OH | |

| 13.50 | br s | 1-NH |

¹³C NMR Data (90.55 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 16.3 | 2'-CH₃ |

| 17.9 | C-6' |

| 36.1 | C-3' |

| 43.2 | C-2' |

| 57.5 | 6-OCH₃ |

| 61.5 | 5-OCH₃ |

| 100.6 | C-3 |

| 121.6 | C-5' |

| 127.1 | C-5 |

| 128.7 | C-4' |

| 155.7 | C-6 |

| 161.8 | C-2 |

| 172.9 | C-4 |

| 204.5 | C-1' |

X-ray Crystallography

Single-crystal X-ray diffraction analysis was instrumental in confirming the molecular structure and connectivity of this compound.[7]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.722(1) |

| b (Å) | 10.386(2) |

| c (Å) | 10.882(2) |

| α (°) | 75.55(2) |

| β (°) | 85.31(2) |

| γ (°) | 77.92(2) |

| Volume (ų) | 718.9 |

| Z | 2 |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase).[5] This inhibition disrupts cellular respiration, leading to its observed antifungal and phytotoxic effects.

Antifungal Activity

The antifungal properties of this compound have been evaluated against a range of plant pathogenic fungi. The following table summarizes the reported median effective concentration (EC₅₀) values.

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Rhizoctonia solani | 35.9 | [2] |

| Sclerotium rolfsii | 42.2 | [2] |

| Fusarium oxysporum | 50.2 | [2] |

Experimental Protocols

Isolation and Purification of this compound

The general procedure for isolating this compound from Trichoderma harzianum involves fermentation, extraction, and chromatographic purification.

-

Fermentation: T. harzianum is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), or on a solid substrate like rice medium. The culture is incubated for a period of 7 to 21 days to allow for the production of secondary metabolites.

-

Extraction: The fungal biomass and culture filtrate are separated by filtration. The filtrate and/or the mycelial mat are then extracted with an organic solvent, typically ethyl acetate or acetone. The organic extracts are combined and concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a hexane-ethyl acetate gradient, is commonly employed to separate the components. Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation Methodologies

The definitive structure of this compound was established using a combination of spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the carbon skeleton and the placement of protons and functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC were used to establish the connectivity between atoms.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula.

-

X-ray Crystallography: Single crystals of this compound were grown, and X-ray diffraction analysis provided unambiguous evidence for the molecular structure and relative stereochemistry.

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of this compound has been investigated through a combination of isotopic labeling studies and molecular genetics, including gene knockout and heterologous expression experiments. These studies have revealed a complex pathway involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme and several tailoring enzymes.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a PKS-NRPS hybrid enzyme, HarA, which condenses a tetraketide with L-tyrosine. The pathway then proceeds through a series of enzymatic modifications, including ring expansion, hydroxylation, and methylation, catalyzed by enzymes such as HarG, HarD, HarB, and HarC.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound stands out as a promising natural product with a well-defined chemical structure and a fascinating biosynthetic origin. Its potent biological activities, particularly its antifungal properties, warrant further exploration for potential applications in crop protection and as a lead compound in drug discovery programs. This technical guide provides a foundational resource for researchers to build upon, facilitating future studies into the optimization of its production, the synthesis of novel analogs, and a deeper understanding of its mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tugraz.at [tugraz.at]

An In-depth Technical Guide to the Physical and Chemical Properties of Harzianopyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Harzianopyridone, a secondary metabolite produced by fungi of the Trichoderma genus, most notably Trichoderma harzianum. This document details its structural information, physicochemical properties, and biological activities, presenting data in a structured format for ease of reference. Furthermore, it outlines experimental protocols for its isolation and bioactivity assessment, and visualizes key biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a pyridinone derivative with a range of biological activities. Its fundamental properties are summarized below.

Table 1: Structural and Chemical Identifiers

| Property | Value | Citation |

| IUPAC Name | 4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | [1] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 281.30 g/mol | [1][2] |

| Monoisotopic Mass | 281.12632271 Da | [1][2] |

| CAS Number | 126637-69-2 | [2] |

| ChEBI ID | CHEBI:5628 | [1][2] |

| PubChem CID | 54697782 | [2] |

| SMILES | C/C=C/C--INVALID-LINK--C(=O)C1=C(C(=C(NC1=O)OC)OC)O | [1][2] |

| InChI | InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | [1][2] |

| InChIKey | FPYAYFJAGDIMEX-HQZHTGGTSA-N | [1][2] |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Appearance | White solid | [4] |

| Melting Point | 74-76°C | [4][5] |

| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate, Acetone, DMSO, Acetonitrile. Insoluble in water, Hexane. | [3][4][5] |

| Purity (as reported) | >95% by HPLC | [3][4][5] |

| Storage Temperature | -20°C | [4] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antifungal, antibacterial, phytotoxic, and antiviral properties.[6][7][8] Its primary mechanism of action is the inhibition of mitochondrial complex II (succinate:ubiquinone oxidoreductase or succinate dehydrogenase - SDH).[3][7]

Table 3: Reported Biological Activities of this compound

| Activity | Target Organism/System | IC₅₀ / EC₅₀ | Citation |

| Mitochondrial Complex II Inhibition | Bovine | 0.017 µM | [3] |

| Rat | 0.2 µM | [3] | |

| Nematode | 2 µM | [3] | |

| Quinol-Fumarate Reductase Inhibition | Nematode | 0.36 µM | [3] |

| Antifungal Activity | Rhizoctonia solani | 35.9 µg/mL | [3][9][10] |

| Sclerotium rolfsii | 42.2 µg/mL | [3][9][10] | |

| Macrophomina phaseolina | 60.4 µg/mL | [10] | |

| Fusarium oxysporum | 50.2 µg/mL | [3][9][10] | |

| Antiviral Activity | Zika Virus (ZIKV) | 0.46 to 2.63 µM | [8] |

| Phytotoxicity | Etiolated wheat coleoptile | Inhibitory at 10⁻³ M, 10⁻⁴ M, and 10⁻⁵ M | [11] |

Signaling Pathway: Inhibition of Mitochondrial Complex II

This compound acts as a potent inhibitor of mitochondrial complex II, a key enzyme complex in the electron transport chain and the tricarboxylic acid (TCA) cycle. By blocking the activity of this complex, this compound disrupts cellular respiration and energy production, leading to its observed biological effects.

Caption: Inhibition of mitochondrial complex II by this compound.

Experimental Protocols

The following sections describe generalized protocols for the isolation and bioactivity assessment of this compound based on published literature.

Isolation of this compound from Trichoderma harzianum

This protocol is a generalized procedure based on the methods described for the isolation of secondary metabolites from Trichoderma species.[11]

-

Fungal Culture: Trichoderma harzianum is cultured on a suitable solid medium (e.g., potato-dextrose agar or shredded wheat medium) and incubated at room temperature (around 28°C) for several days to allow for fungal growth and metabolite production.[11]

-

Extraction: The fungal culture is extracted with an organic solvent such as acetone. The mixture is homogenized and then filtered to separate the extract from the solid fungal mass.

-

Solvent Evaporation: The solvent is removed from the filtrate in vacuo to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. This may involve column chromatography on silica gel, followed by further purification using methods like High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Antifungal Bioassay

A common method to assess the antifungal activity of this compound is the disk diffusion assay.

-

Preparation of Fungal Plates: A target pathogenic fungus (e.g., Rhizoctonia solani) is cultured on a suitable agar medium in petri dishes.

-

Application of this compound: A sterile filter paper disc is impregnated with a known concentration of this compound dissolved in a suitable solvent. A control disc with the solvent alone is also prepared.

-

Incubation: The discs are placed on the agar surface of the fungal plates, which are then incubated under appropriate conditions for fungal growth.

-

Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented).

Phytotoxicity Bioassay (Etiolated Wheat Coleoptile Bioassay)

This bioassay is used to determine the phytotoxic effects of this compound.[11]

-

Preparation of Wheat Coleoptiles: Wheat seeds are germinated in the dark to produce etiolated coleoptiles of a uniform length.

-

Treatment with this compound: The coleoptiles are treated with different concentrations of this compound solutions. A control group is treated with the solvent alone.

-

Incubation: The treated coleoptiles are incubated under controlled conditions.

-

Measurement of Growth Inhibition: The length of the coleoptiles is measured after the incubation period, and the percentage of growth inhibition compared to the control is calculated.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and subsequent bioactivity screening of this compound.

Caption: Workflow for this compound isolation and testing.

General Signaling Pathways in Trichoderma for Secondary Metabolite Production

The production of secondary metabolites like this compound in Trichoderma is regulated by complex signaling networks that respond to environmental cues. While the specific pathway leading to this compound synthesis is not fully elucidated, general pathways involving G-proteins, MAPK, and cAMP are known to be involved in regulating secondary metabolism in Trichoderma.[6][12][13]

Caption: Key signaling pathways in Trichoderma.

Conclusion

This compound is a promising natural product with significant biological activities, primarily driven by its inhibition of mitochondrial complex II. This guide provides a foundational understanding of its chemical and physical properties for researchers and professionals in drug development and related scientific fields. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic and biotechnological potential of this molecule. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its full range of pharmacological applications.

References

- 1. This compound | C14H19NO5 | CID 54697782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Mycotoxin Database [mycocentral.eu]

- 3. caymanchem.com [caymanchem.com]

- 4. biolinks.co.jp [biolinks.co.jp]

- 5. biolinks.co.jp [biolinks.co.jp]

- 6. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Marine Natural Product, this compound, as an Anti-ZIKV Agent by Targeting RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trichoderma biocontrol: signal transduction pathways involved in host sensing and mycoparasitism - PubMed [pubmed.ncbi.nlm.nih.gov]

Harzianopyridone and Its Analogs in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing demand for novel antifungal agents in agriculture and medicine has intensified the exploration of natural sources for bioactive compounds. Fungi, particularly those of the genus Trichoderma, have emerged as a prolific source of secondary metabolites with potent antagonistic properties against a wide range of plant and human pathogens. Among these metabolites, harzianopyridone, a pyridone alkaloid isolated from Trichoderma harzianum, has garnered significant attention for its pronounced antifungal activity. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known analogs, biosynthetic pathways, and the experimental methodologies employed for its study.

Natural Occurrence of this compound

This compound is a well-documented secondary metabolite produced by various strains of the filamentous fungus Trichoderma harzianum.[1][2] This species is a common inhabitant of soil and decaying organic matter and is widely recognized for its biocontrol capabilities against phytopathogenic fungi. The production of this compound is a key component of the antagonistic arsenal of T. harzianum, contributing to its ability to suppress the growth of fungal competitors in its natural environment. Strains of T. harzianum have been isolated from diverse geographical locations, indicating a widespread distribution of this compound-producing fungi.

Fungal Analogs of this compound

While direct synthetic analogs of this compound with systematic structure-activity relationship studies are not extensively reported in the readily available literature, the concept of "analogs" can be extended to other secondary metabolites from Trichoderma species that exhibit similar antifungal functions. These compounds, while structurally distinct, contribute to the overall biocontrol efficacy of the producing organism.

Trichoderma species are known to produce a rich diversity of bioactive secondary metabolites, including:

-

Peptaibols: A class of linear peptides that can form ion channels in fungal membranes, disrupting their integrity.

-

Polyketides: A large and structurally diverse group of compounds, some of which exhibit potent antifungal and antibacterial activities.

-

Terpenes: Volatile and non-volatile compounds that can inhibit the growth of competing fungi.

-

Pyrones: Such as 6-pentyl-α-pyrone, which contributes to the mycoparasitic action of Trichoderma.

The co-production of these diverse metabolites alongside this compound likely results in a synergistic antifungal effect, making Trichoderma harzianum a highly effective biocontrol agent.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound has been quantified against several important plant pathogenic fungi. The following table summarizes the reported bioactivity data.

| Fungal Pathogen | Bioactivity Metric | Value (µg/mL) | Reference |

| Rhizoctonia solani | EC50 | 35.9 | [2] |

| Sclerotium rolfsii | EC50 | 42.2 | [2] |

| Fusarium oxysporum | EC50 | 50.2 | [2] |

| Botrytis cinerea | - | - | [1] |

| Pythium ultimum | - | - | [1] |

| Gaeumannomyces graminis var. tritici | - | - | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in Trichoderma harzianum is proposed to proceed through a polyketide pathway.[1][3] The core pyridone ring structure is believed to be formed from a tetraketide intermediate, which is a common precursor in fungal polyketide synthesis. The biosynthesis is also suggested to involve the incorporation of aspartic acid.[3] The methyl groups present in the this compound structure are likely derived from S-adenosyl methionine (SAM), a common methyl donor in secondary metabolism.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, purification, and characterization of this compound from Trichoderma harzianum. These are representative methods based on common practices in natural product chemistry.

Fungal Culture and Extraction

-

Inoculation and Fermentation: A pure culture of Trichoderma harzianum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB), and incubated under optimal growth conditions (e.g., 25-28°C, with shaking) for a period sufficient for secondary metabolite production (typically 7-14 days).

-

Extraction: The fungal biomass is separated from the culture broth by filtration. The culture filtrate is then subjected to liquid-liquid partitioning with an organic solvent, typically ethyl acetate. The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure using a rotary evaporator.

Purification of this compound

-

Column Chromatography: The crude extract is subjected to column chromatography on a solid support, such as silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to elute fractions of differing polarity.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions showing a spot corresponding to a this compound standard are pooled.

-

High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid. The elution of compounds is monitored by a UV detector. The peak corresponding to this compound is collected.

Characterization

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms in the molecule. The original paper reporting the structure of this compound provides its ¹H and ¹³C NMR data.[3]

References

- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Harzianopyridone: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a natural product isolated from the fungus Trichoderma harzianum, has emerged as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available data on its inhibitory activity, putative binding site, and kinetic profile. Detailed experimental protocols and visualizations are included to facilitate further research and drug development efforts targeting SDH.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II or succinate-ubiquinone oxidoreductase) is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism:

-

TCA Cycle: It catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain: It transfers electrons from succinate to the ubiquinone (Q) pool, which are then passed to Complex III.

The SDH complex is composed of four subunits: SDHA and SDHB, which form the catalytic core, and SDHC and SDHD, which anchor the complex to the membrane and form the ubiquinone-binding site.

Inhibitory Activity of this compound

This compound demonstrates potent inhibition of SDH activity. Quantitative analysis has established its inhibitory concentration (IC50) values against different functions of the enzyme complex.

| Activity Measured | Inhibitor | IC50 (µM) | Reference |

| Succinate-Ubiquinone Reductase (SQR) | This compound | 0.017 | [1] |

| Succinate Dehydrogenase (SDH) with artificial electron acceptor | This compound | 0.080 |

Table 1: Inhibitory potency of this compound against Succinate Dehydrogenase.

Mechanism of Action: Binding Site and Kinetics

While direct crystallographic evidence for the binding of this compound to SDH is not yet available, substantial evidence points to its interaction with the ubiquinone-binding (Q) site of the complex. This is supported by the following:

-

Structural Similarity: this compound shares structural similarities with the native substrate, ubiquinone.

-

Differential Inhibition: The significantly lower IC50 value for the inhibition of the complete succinate-ubiquinone reductase (SQR) activity compared to the partial SDH activity (measured with an artificial electron acceptor) strongly suggests that this compound interferes with the transfer of electrons to ubiquinone.

-

Analogue Studies: The structurally related compound, atpenin A5, has been shown to be a potent SDH inhibitor that binds to the Q-site and exhibits a mixed-inhibition pattern with respect to the ubiquinone substrate. This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Based on the available data, a mixed-type inhibition model is proposed for this compound, where it likely competes with ubiquinone for binding to the Q-site.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed mechanism of action for this compound as an SDH inhibitor.

Caption: Proposed mechanism of this compound inhibiting the SDH complex at the ubiquinone-binding site.

Experimental Protocols

Succinate-Ubiquinone Reductase (SQR) Activity Assay

This protocol is adapted from standard methods and can be used to determine the IC50 of this compound.

Materials:

-

Mitochondrial preparations (e.g., from bovine heart or rat liver)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Succinate (20 mM)

-

Ubiquinone-2 (CoQ2) (100 µM)

-

2,6-dichlorophenolindophenol (DCPIP) (50 µM)

-

This compound (various concentrations)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, succinate, and CoQ2.

-

Add the mitochondrial preparation to the reaction mixture.

-

Add varying concentrations of this compound (or solvent control) to different wells of a microplate.

-

Initiate the reaction by adding DCPIP.

-

Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SQR activity.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound on SQR activity.

Structure-Activity Relationship (SAR)

Currently, there is limited published data on the structure-activity relationship of this compound and its analogs as SDH inhibitors. However, based on the structural similarities with atpenins, the following features are likely important for activity:

-

The Pyridone Core: Essential for interacting with the Q-site.

-

The Acyl Side Chain: The length and composition of this chain likely influence binding affinity and specificity.

-

Substituents on the Pyridone Ring: Modifications to these groups could modulate potency and selectivity.

Further research involving the synthesis and biological evaluation of this compound analogs is necessary to establish a comprehensive SAR.

Conclusion and Future Directions

This compound is a potent inhibitor of succinate dehydrogenase, acting primarily at the ubiquinone-binding site. Its mechanism of action is likely a mixed-type inhibition. This technical guide provides a foundation for further investigation into this promising natural product. Future research should focus on:

-

X-ray crystallography: To definitively determine the binding mode of this compound within the SDH Q-site.

-

Detailed Kinetic Analysis: To precisely characterize the type of inhibition (competitive, non-competitive, or mixed) and determine the inhibition constants (Ki and Ki').

-

Structure-Activity Relationship Studies: To explore the chemical space around the this compound scaffold for the development of novel and more potent SDH inhibitors for therapeutic or agricultural applications.

References

A Technical Deep Dive into the Biological Activities of Racemic versus Laevorotatory Harzianopyridone

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of racemic and laevorotatory harzianopyridone, a pyridone metabolite isolated from Trichoderma harzianum. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparison of the stereoisomers' biological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Introduction

This compound, a potent succinate dehydrogenase (SDH) inhibitor, has garnered significant interest for its diverse biological activities, including antifungal, antibacterial, and phytotoxic effects.[1] Initially isolated as a racemic mixture, subsequent research has revealed the existence of the laevorotatory enantiomer, which exhibits a distinct biological profile.[2] Understanding the stereochemistry-activity relationship is crucial for the potential development of this compound-based compounds for agricultural or pharmaceutical applications. This whitepaper synthesizes the available data to provide a clear comparison between the racemic and laevorotatory forms.

Comparative Biological Activity: A Quantitative Overview

The biological activity of this compound is significantly influenced by its stereochemistry. While the racemic form demonstrates robust antifungal properties, the laevorotatory enantiomer displays pronounced phytotoxicity with diminished antimicrobial efficacy.[1][2]

Table 1: Antifungal Activity of this compound

| Compound Form | Target Organism(s) | Assay Type | Endpoint | Value | Reference(s) |

| Not Specified¹ | Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum | Not Specified | EC₅₀ | 35.9–50.2 µg/mL | [3][4] |

| Not Specified² | Succinate Dehydrogenase (SDH) | Enzyme Inhibition | IC₅₀ | 80 nM | [1] |

| Racemic | Pythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, Botrytis cinerea | Not Specified | Activity | Strong | [2] |

| Laevorotatory | Fungi | Not Specified | Activity | Weak | [2] |

¹The specific form (racemic or enantiopure) was not detailed in the referenced literature. ²The specific stereoisomer was not specified.

Table 2: Phytotoxicity of Racemic versus Laevorotatory this compound in Etiolated Wheat Coleoptile Bioassay

| Compound Form | Concentration (M) | Inhibition (%) | Reference(s) |

| Laevorotatory | 10⁻³ | 100 | [1] |

| Laevorotatory | 10⁻⁴ | 100 | [1] |

| Laevorotatory | 10⁻⁵ | 27 | [1] |

| Racemic | 10⁻³ | 100 | [1] |

| Racemic | 10⁻⁴ | 42 | [1] |

Table 3: Antibacterial Activity of Laevorotatory this compound

| Compound Form | Target Organism(s) | Assay Type | Activity | Reference(s) |

| Laevorotatory | Gram-positive and Gram-negative bacteria | Disk Assay | Weak | [2] |

No quantitative data (e.g., MIC values) for the antibacterial activity of either form was available in the reviewed literature.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. By targeting SDH, this compound disrupts cellular respiration, leading to metabolic arrest and cell death in susceptible organisms.

References

Spectroscopic and Structural Elucidation of Harzianopyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Harzianopyridone, a bioactive secondary metabolite isolated from the fungus Trichoderma harzianum. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for its isolation and characterization.

Core Spectroscopic Data of this compound

The structure of this compound has been determined to be (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one[1]. The comprehensive spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.15 | d | 7.0 | 2'-CH₃ |

| 1.68 | d | 6.0 | H-6' |

| 2.30 | m | H-3' | |

| 3.25 | s | 6-OCH₃ | |

| 3.75 | m | H-2' | |

| 5.45 | m | H-4', H-5' | |

| 5.95 | s | H-5 |

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 15.8 | 2'-CH₃ |

| 17.9 | C-6' |

| 35.4 | C-3' |

| 42.6 | C-2' |

| 52.1 | 6-OCH₃ |

| 95.8 | C-5 |

| 98.7 | C-6 |

| 108.9 | C-3 |

| 125.8 | C-4' |

| 130.7 | C-5' |

| 164.8 | C-4 |

| 165.9 | C-2 |

| 204.1 | C-1' |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been utilized to determine the molecular formula and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | m/z [M+H]⁺ | Molecular Formula |

| This compound | 282.1341 | C₁₄H₁₉NO₅ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H (Alcohol) |

| ~2950 | C-H (Alkyl) |

| ~1710 | C=O (Ketone) |

| ~1640 | C=O (Pyridone) |

| ~1600, ~1460 | C=C (Alkene and Aromatic) |

| ~1200 | C-O (Ether) |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Trichoderma harzianum involves a multi-step process to extract and purify the compound from the fungal culture.

-

Fungal Culture: Trichoderma harzianum is cultured on a suitable medium, such as potato dextrose agar, to promote growth and secondary metabolite production.

-

Extraction: The fungal mycelium and culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different components.

-

Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

NMR Spectroscopy ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The purified sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Mass spectra are obtained using a high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source. The sample is typically dissolved in a suitable solvent like methanol and introduced into the mass spectrometer. The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared Spectroscopy The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified solid sample is mixed with potassium bromide (KBr) to form a pellet, or the spectrum is obtained from a thin film of the compound.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

References

The Role of Harzianopyridone in the Biocontrol Activity of Trichoderma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichoderma species are filamentous fungi renowned for their potent biocontrol capabilities against a wide range of plant pathogens. This efficacy is largely attributed to their production of a diverse arsenal of secondary metabolites. Among these, harzianopyridone, a pyridone derivative first isolated from Trichoderma harzianum, has demonstrated significant antifungal properties. This technical guide provides a comprehensive overview of the role of this compound in the biocontrol activity of Trichoderma, with a focus on its quantitative antifungal efficacy, the experimental protocols for its study, and its influence on plant defense signaling pathways.

Antifungal Activity of this compound

This compound exhibits a broad spectrum of antifungal activity against several economically important plant pathogens. The following table summarizes the quantitative data on its efficacy, primarily presented as EC50 values (the concentration of a drug that gives a half-maximal response).

| Pathogen | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | 35.9 | |

| Sclerotium rolfsii | 42.2 | |

| Fusarium oxysporum | 50.2 | |

| Macrophomina phaseolina | 60.4 | |

| Botrytis cinerea | Not specified | [1] |

Table 1: Antifungal Efficacy of this compound against Various Phytopathogenic Fungi. [1]

Experimental Protocols

Isolation and Purification of this compound from Trichoderma harzianum Culture

This protocol outlines the general steps for extracting and purifying this compound from a liquid culture of T. harzianum.

a. Fungal Culture:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of T. harzianum.

-

Incubate the culture for a designated period (typically 7-14 days) under optimal growth conditions (e.g., 25-28°C, shaking at 150 rpm) to allow for the production of secondary metabolites.

b. Extraction:

-

Separate the fungal biomass from the culture filtrate by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate, multiple times.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

c. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and further purify using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Bioassay for Determining Antifungal Activity (EC50)

This protocol describes the poisoned food technique commonly used to determine the EC50 of a compound against a fungal pathogen.

a. Preparation of Fungal Plates:

-

Prepare a series of potato dextrose agar (PDA) plates amended with different concentrations of this compound. A stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) is typically used to achieve the desired final concentrations in the agar.

-

A control plate containing only the solvent should also be prepared.

b. Inoculation:

-

Place a mycelial plug (of a specific diameter, e.g., 5 mm) from the growing edge of a fresh culture of the target pathogen at the center of each PDA plate.

c. Incubation and Measurement:

-

Incubate the plates at the optimal growth temperature for the pathogen.

-

Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Quantification of Salicylic Acid and Jasmonic Acid in Plant Tissues

This protocol provides a general methodology for analyzing changes in the levels of the key defense-related phytohormones, salicylic acid (SA) and jasmonic acid (JA), in plant tissues following treatment with this compound.

a. Plant Treatment and Sample Collection:

-

Treat plants with a solution of this compound at a predetermined concentration. Control plants should be treated with a mock solution.

-

At various time points after treatment, harvest the plant tissues (e.g., leaves, roots), flash-freeze them in liquid nitrogen, and store them at -80°C until analysis.

b. Extraction:

-

Homogenize the frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate and collect the supernatant.

-

The extraction process may be repeated to ensure complete recovery of the phytohormones.

c. Purification and Quantification:

-

Purify and concentrate the phytohormones from the crude extract using solid-phase extraction (SPE).

-

Analyze the purified samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify SA and JA.[2][3][4][5][6] Deuterated internal standards are often used for accurate quantification.[2]

Role in Plant Defense Signaling

Trichoderma species are known to induce systemic resistance in plants, a state of heightened defense preparedness against a broad range of pathogens. This induced systemic resistance (ISR) is often mediated by the plant's salicylic acid (SA) and jasmonic acid (JA) signaling pathways. While the direct and specific role of this compound in this complex process is still under investigation, it is believed to act as an elicitor, triggering a cascade of defense responses in the plant.

The interaction of Trichoderma and its secondary metabolites with plant roots can lead to changes in the expression of genes involved in the SA and JA pathways.[7][8][9] For instance, an increase in the expression of pathogenesis-related (PR) genes, which are markers for the SA pathway, and genes involved in the biosynthesis and signaling of JA, such as lipoxygenase (LOX) and plant defensin (PDF1.2), has been observed in plants colonized by Trichoderma.[7][9][10] The interplay between the SA and JA pathways is complex, often exhibiting an antagonistic relationship, but synergistic interactions have also been reported.[10][11] The specific modulation of these pathways by this compound likely contributes to the overall biocontrol efficacy of Trichoderma.

Visualizations

Caption: Experimental workflow for studying this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Jasmonic Acid and Salicylic Acid in Plant-Insect Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Jasmonic and Salicylic Acids in Rice Seedling Leaves | Springer Nature Experiments [experiments.springernature.com]

- 7. Impact of salicylic acid- and jasmonic acid-regulated defences on root colonization by Trichoderma harzianum T-78 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of salicylic acid- and jasmonic acid-regulated defences on root colonization by Trichoderma harzianum T-78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trichoderma-induced plant immunity likely involves both hormonal- and camalexin-dependent mechanisms in Arabidopsis thaliana and confers resistance against necrotrophic fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]

- 11. innspub.net [innspub.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Harzianopyridone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-Harzianopyridone, a naturally occurring 4-hydroxy-2-pyridone alkaloid with notable antifungal properties. The synthetic strategy presented is based on the first reported total synthesis by Trecourt et al., which employs a regioselective metalation of a polysubstituted pyridine derivative as the key step.

Introduction

Harzianopyridone, first isolated from the fungus Trichoderma harzianum, has attracted interest due to its biological activity. Its structure features a highly substituted 4-hydroxy-2-pyridone core, which presents a significant synthetic challenge. The methodology detailed herein provides a robust pathway to the racemic form of this natural product, offering a foundation for the synthesis of analogues for structure-activity relationship (SAR) studies and further drug development.

Synthetic Strategy Overview

The total synthesis of (±)-Harzianopyridone hinges on the construction of the central pyridone ring, followed by the introduction of the C-3 acyl side chain. The key strategic element is the use of a directed ortho-metalation of a 2-chloropyridine precursor to achieve the desired substitution pattern. This approach allows for the sequential and controlled introduction of functional groups around the pyridine core.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the total synthesis of (±)-Harzianopyridone.

Key Experimental Protocols

The following protocols are adapted from the seminal work on the total synthesis of (±)-Harzianopyridone.

Protocol 1: Synthesis of the 4-Hydroxy-2-pyridone Core

This protocol describes the construction of the central heterocyclic scaffold. The key transformation involves a directed metalation of a polysubstituted O-pyridylcarbamate.

Step 1: Preparation of the Polysubstituted Pyridine Intermediate

The synthesis begins with the functionalization of a 2-chloropyridine derivative. A critical step involves a bromine-lithium exchange followed by quenching with an electrophile to introduce a substituent at the 6-position.

-

Reaction: Metalation and functionalization of a 6-bromo-2,3-dimethoxy-4-pyridyl N,N-diisopropylcarbamate.

-

Reagents and Conditions:

-

Starting Material: 6-bromo-2,3-dimethoxy-4-pyridyl N,N-diisopropylcarbamate

-

Reagent: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF)

-

Temperature: -75 °C

-

Electrophile: Trimethyl borate, followed by oxidative workup (e.g., with hydrogen peroxide) to install a hydroxyl group, which is then converted to the target functionality for the next step.

-

-

Procedure:

-

Dissolve the 6-bromo-2,3-dimethoxy-4-pyridyl N,N-diisopropylcarbamate in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -75 °C for the specified time to ensure complete lithium-halogen exchange.

-

Add the electrophile (e.g., trimethyl borate) and allow the reaction to proceed.

-

Quench the reaction with an appropriate aqueous solution and perform an oxidative workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 2: Formation of the 4-Hydroxy-2-pyridone

The final step in the core synthesis is the hydrolysis of the carbamate and the chloro functionalities, followed by tautomerization to the more stable 4-hydroxy-2-pyridone.

-

Reaction: Hydrolysis of the polysubstituted pyridine intermediate.

-

Reagents and Conditions:

-

Starting Material: Functionalized 6-substituted-2,3-dimethoxy-4-pyridyl-N,N-diisopropylcarbamate

-

Reagents: Strong acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent.

-

-

Procedure:

-

Dissolve the pyridine intermediate in a suitable solvent.

-

Add the acid or base and heat the reaction mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize to the appropriate pH.

-

Extract the product, dry the organic phase, and remove the solvent in vacuo.

-

Purify the product by recrystallization or column chromatography.

-

Protocol 2: Acylation and Completion of the Total Synthesis

With the pyridone core in hand, the final step is the introduction of the acyl side chain at the C-3 position.

-

Reaction: Friedel-Crafts acylation or a similar C-acylation reaction.

-

Reagents and Conditions:

-

Starting Material: 4-Hydroxy-6-substituted-2-pyridone core.

-

Acylating Agent: An activated form of (E)-2-methylhex-4-enoic acid (e.g., the acid chloride or anhydride).

-

Catalyst: A Lewis acid (e.g., AlCl₃) or a strong protic acid.

-

-

Procedure:

-

To a solution of the 4-hydroxy-2-pyridone core and the Lewis acid catalyst in a suitable anhydrous solvent, add the acylating agent at a controlled temperature.

-

Allow the reaction to stir at room temperature or with gentle heating until completion.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it.

-

Purify the final product, (±)-Harzianopyridone, by column chromatography.

-

Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of (±)-Harzianopyridone. Please note that specific yields can vary based on the exact reaction conditions and scale.

| Step | Transformation | Typical Yield (%) |

| 1 | Metalation and functionalization of the 6-bromo-pyridine precursor | 70-85 |

| 2 | Hydrolysis to the 4-hydroxy-2-pyridone core | 60-75 |

| 3 | C-3 Acylation to afford (±)-Harzianopyridone | 50-65 |

Logical Relationship of Key Synthetic Steps

The sequence of reactions is critical for the successful synthesis, with the metalation step being the cornerstone of the strategy.

Caption: Key transformations in the total synthesis of (±)-Harzianopyridone.

Conclusion

The total synthesis of (±)-Harzianopyridone via a directed metalation strategy provides an effective route to this biologically active natural product. The protocols outlined above offer a detailed guide for researchers in the fields of organic synthesis and medicinal chemistry to access this compound and its derivatives for further investigation. Careful execution of the anhydrous and low-temperature steps is crucial for achieving high yields. This synthetic route is also amenable to modification for the creation of a library of analogues to explore the SAR of the this compound scaffold.

Application Notes & Protocols: Extraction and Purification of Harzianopyridone

Introduction

Harzianopyridone is a bioactive secondary metabolite first isolated from the fungus Trichoderma harzianum.[1][2] This pyridine-ring-containing compound has garnered significant interest within the scientific community due to its diverse biological activities. It exhibits potent antifungal properties against various plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[3][4] More recently, this compound has been identified as an effective agent against the Zika virus (ZIKV) by targeting its RNA-dependent RNA polymerase.[5] These promising bioactivities make this compound a valuable target for natural product research, agricultural applications, and drug development.

This document provides detailed protocols for the extraction and purification of this compound from Trichoderma cultures, tailored for researchers, scientists, and professionals in drug development.

Extraction Techniques

The extraction of this compound from Trichoderma harzianum can be achieved through various methods, primarily differing in the fermentation technique (solid or liquid culture) and the solvents used. The choice of method may depend on the specific Trichoderma strain, available equipment, and desired scale of production.

Table 1: Summary of this compound Extraction Methods

| Fermentation Type | Strain Source | Extraction Solvent(s) | Key Steps | Reference |

| Solid Culture | T. harzianum (ATCC 64870) | Acetone | Fermentation on shredded wheat, homogenization, suction filtration, evaporation. | [6] |

| Liquid Culture | T. afroharzianum | Ethyl Acetate | Fermentation in Potato Dextrose Broth (PDB), vacuum filtration, liquid-liquid partitioning of the supernatant. | [7] |

| Solid Culture (Agar) | T. harzianum (C4A) | Ethyl Acetate | Growth on Potato Dextrose Agar (PDA) plates, solid-liquid extraction of medium with mycelia. | [8] |

| Liquid Culture | T. harzianum | n-Butanol, Ethyl Acetate | Fermentation in PDB, separation of mycelia, Soxhlet extraction of dried mycelia. | [9] |

Experimental Protocols

Protocol 1: Liquid Culture Fermentation and Extraction

This protocol is adapted from methodologies used for extracting secondary metabolites from Trichoderma grown in liquid media.[7] It is suitable for obtaining extracellular metabolites from the culture filtrate.

Materials:

-

Pure culture of Trichoderma harzianum

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (200 mL capacity or larger)

-

Orbital shaker incubator

-

Vacuum filtration system (e.g., Büchner funnel)

-

Separatory funnel

-

Ethyl Acetate (reagent grade)

-

Rotary evaporator

-

Dimethyl sulfoxide (DMSO) or Methanol for storage

Procedure:

-

Inoculation & Fermentation:

-

Prepare a conidial suspension of T. harzianum (approx. 1x10⁶ conidia/mL) in sterile water.

-

Inoculate 200 mL of sterile PDB in an Erlenmeyer flask with 1 mL of the conidial suspension.

-

Incubate the culture at 28°C with constant shaking (180 rpm) for up to 30 days.[7]

-

-

Separation of Filtrate:

-

After incubation, separate the fungal mycelium from the culture broth using a vacuum filtration system.[7] The supernatant (filtrate) contains the secreted secondary metabolites.

-

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a large separatory funnel.

-

Add an equal volume of ethyl acetate (1:1 ratio) to the funnel.[7]

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper organic layer containing this compound will be distinct from the lower aqueous layer.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize yield.[7]

-

-

Concentration:

-

Combine all collected ethyl acetate fractions.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a crude, dried extract is obtained.[7]

-

-

Storage:

-

Dissolve the dried crude extract in a minimal amount of methanol or DMSO for further analysis and purification.[7] Store at 4°C or -20°C.

-

Protocol 2: Solid Culture Fermentation and Extraction

This method is effective for strains that produce the target metabolite on solid substrates.[6]

Materials:

-

Pure culture of T. harzianum

-

Solid substrate (e.g., shredded wheat, rice)

-

Fernbach flasks or similar large-surface-area culture vessels

-

Homogenizer (e.g., Super Dispax)

-

Acetone (reagent grade)

-

Suction filtration apparatus

-

Rotary evaporator

Procedure:

-

Inoculation & Fermentation:

-

Prepare the solid medium (e.g., 200 g of shredded wheat) in Fernbach flasks and autoclave.

-

Inoculate the cooled, sterile medium with an aqueous suspension of T. harzianum mycelium and spores.

-

Incubate at 28°C for 9-10 days.[6]

-

-

Extraction:

-

To each flask, add 300 mL of acetone.

-

Mash the contents using a homogenizer to thoroughly mix the solvent with the culture.[6]

-

-

Filtration & Concentration:

-

Separate the solid debris from the acetone extract using suction filtration.

-

Evaporate the filtrate in vacuo at 50°C using a rotary evaporator to yield the crude extract.[6]

-

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification of this compound.

General Purification Strategy: The most common approach involves column chromatography followed by further refinement using High-Performance Liquid Chromatography (HPLC).

Protocol 3: General Column Chromatography Purification

-

Preparation:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

In a separate container, mix a small amount of silica gel with the dissolved extract and dry it to create a dry-loaded sample. This ensures even application to the column.

-

Prepare a silica gel column using a non-polar solvent system (e.g., hexane or petroleum ether).

-

-

Elution:

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

Begin elution with the non-polar solvent.

-

Gradually increase the solvent polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as a gradient elution.

-

-

Fraction Collection & Analysis:

-

Collect the eluate in separate fractions.

-

Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles can be pooled.

-

Further purification of the this compound-containing fractions can be achieved using preparative HPLC.

-

-

Quantification:

-

The concentration and purity of this compound in the final fractions can be quantified using analytical techniques such as LC/MS.[10]

-

Workflows and Diagrams

Caption: General workflow for this compound production.

Caption: Detailed workflow for liquid-liquid extraction.

Quantitative Data on Biological Activity

The successful extraction and purification of this compound are often validated by assessing its biological activity. The following table summarizes key quantitative data from various studies.

Table 2: Reported Biological Activity of this compound

| Target Organism/Assay | Activity Metric | Result | Concentration | Reference |

| Rhizoctonia solani | EC₅₀ | 35.9 µg/mL | - | [4][7] |

| Sclerotium rolfsii | EC₅₀ | 42.2 µg/mL | - | [4][7] |

| Fusarium oxysporum | EC₅₀ | 50.2 µg/mL | - | [4][7] |

| Phytophthora cinnamomi | Antifungal Activity | Growth Inhibition | 1-10 µg per plug | [10] |

| Botrytis cinerea | Antifungal Activity | Growth Inhibition | 1-10 µg per plug | [10] |

| Etiolated Wheat Coleoptile | Growth Inhibition | 100% | 10⁻³ M, 10⁻⁴ M | [6] |

| Etiolated Wheat Coleoptile | Growth Inhibition | 27% | 10⁻⁵ M | [6] |

| Zika Virus (ZIKV) | EC₅₀ | 0.46 to 2.63 µM | - | [5] |

| Various Cell Lines | Cytotoxicity (CC₅₀) | > 45 µM | - | [5] |

References

- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum [mdpi.com]

- 4. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Marine Natural Product, this compound, as an Anti-ZIKV Agent by Targeting RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

Application Note: Analytical Methods for the Quantification of Harzianopyridone in Fungal Cultures

Audience: Researchers, scientists, and drug development professionals.